molecular formula C17H21N2NaO11 B13356482 Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B13356482
M. Wt: 452.3 g/mol
InChI Key: UVBQAEXLKFXKPM-MLFSYFRJSA-M
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Description

Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core tetrahydro-2H-pyran ring, followed by the introduction of the acetamido, hydroxy, nitrophenoxy, and trihydroxypropyl groups under specific reaction conditions. Common reagents used in these steps include acetic anhydride, nitrophenol, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. This could lead to insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its multiple functional groups suggest it may interact with various biological targets, making it a promising candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in specific manufacturing processes.

Mechanism of Action

The mechanism of action of Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate shares similarities with other acetamido and nitrophenoxy compounds.
  • Compounds with similar structures include various glycosides and nitrophenol derivatives.

Uniqueness

What sets this compound apart is its combination of functional groups and stereochemistry, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H21N2NaO11

Molecular Weight

452.3 g/mol

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13+,14+,15+,17+;/m0./s1

InChI Key

UVBQAEXLKFXKPM-MLFSYFRJSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]

Origin of Product

United States

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